4-[2-(2-Ethoxyanilino)-1,3-thiazol-4-yl]phenol
Overview
Description
4-[2-(2-Ethoxyanilino)-1,3-thiazol-4-yl]phenol is a complex organic compound that features a phenol group, a thiazole ring, and an ethoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Ethoxyanilino)-1,3-thiazol-4-yl]phenol typically involves the formation of the thiazole ring followed by the introduction of the phenol and ethoxyaniline groups. One common method is the reaction of 2-bromo-1-(2-ethoxyanilino)ethanone with thiourea under basic conditions to form the thiazole ring. This intermediate is then reacted with a phenol derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Ethoxyanilino)-1,3-thiazol-4-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-[2-(2-Ethoxyanilino)-1,3-thiazol-4-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[2-(2-Ethoxyanilino)-1,3-thiazol-4-yl]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the thiazole ring can engage in coordination with metal ions. These interactions can modulate biological pathways and enzyme activities, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-Ethoxyanilino)-4-methyl-1,3-thiazol-5-yl)ethanone
- 4-BR-2-(2-((4-ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
Uniqueness
4-[2-(2-Ethoxyanilino)-1,3-thiazol-4-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenol and thiazole moieties allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[2-(2-ethoxyanilino)-1,3-thiazol-4-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-2-21-16-6-4-3-5-14(16)18-17-19-15(11-22-17)12-7-9-13(20)10-8-12/h3-11,20H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFXARRWUQDSRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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